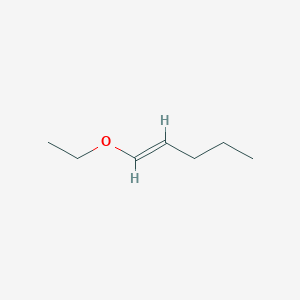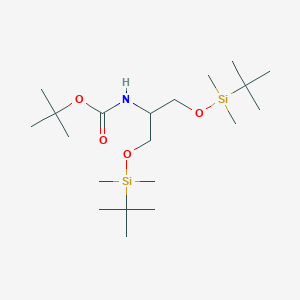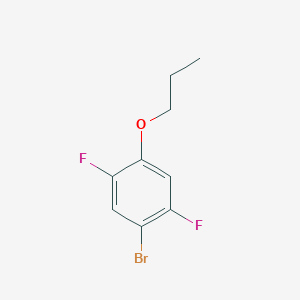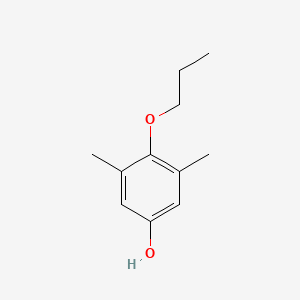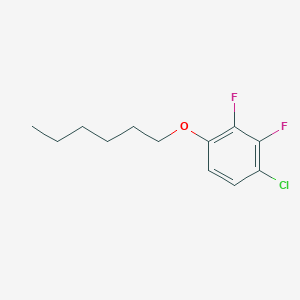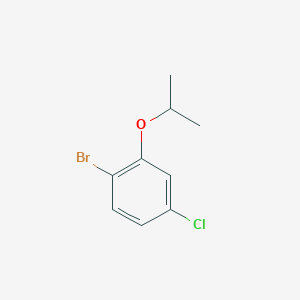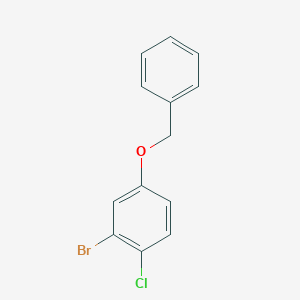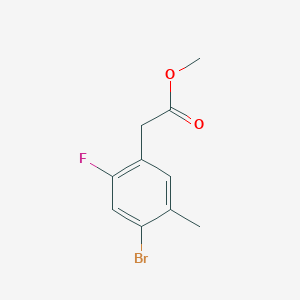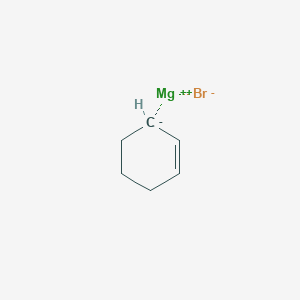![molecular formula C8H5BrMgS B6307881 Benzo[b]thiophen-3-ylmagnesium bromide CAS No. 348109-98-8](/img/structure/B6307881.png)
Benzo[b]thiophen-3-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-3-ylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H5BrMgS and is typically used in solution form, such as in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .
Mechanism of Action
Target of Action
Benzo[b]thiophen-3-ylmagnesium bromide is primarily used as a reagent in the synthesis of a wide range of 3-substituted benzothiophenes . The primary targets of this compound are the alkynyl sulfides and aryne precursors used in the synthesis .
Mode of Action
The compound interacts with its targets through an aryne reaction with alkynyl sulfides . This reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of benzothiophenes. This synthesis involves the formation of a benzothiophene skeleton via aryne intermediates, and further addition with aryne intermediates .
Result of Action
The result of the action of this compound is the formation of a wide range of 3-substituted benzothiophenes . These benzothiophenes have applications in various research fields including pharmaceutical sciences and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophen-3-ylmagnesium bromide can be synthesized through the reaction of benzo[b]thiophene with magnesium in the presence of a brominating agent. The general reaction involves the following steps:
Formation of Benzo[b]thiophene: Benzo[b]thiophene can be synthesized via various methods, including the reaction of o-silylaryl triflates with alkynyl sulfides.
Grignard Formation: The benzo[b]thiophene is then reacted with magnesium turnings in an anhydrous solvent like THF.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: It can participate in coupling reactions with halides to form new carbon-carbon bonds.
Substitution Reactions: The compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, under inert atmosphere.
Coupling Reactions: Often performed with palladium or nickel catalysts in the presence of a base.
Substitution Reactions: Requires electrophiles such as alkyl halides or acyl halides.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From coupling reactions with halides.
Substituted Benzo[b]thiophenes: From substitution reactions.
Scientific Research Applications
Benzo[b]thiophen-3-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Utilized in the preparation of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the magnesium bromide moiety.
Thiophene: A simpler analog with a sulfur-containing five-membered ring.
Furan: An oxygen analog of thiophene.
Uniqueness
Benzo[b]thiophen-3-ylmagnesium bromide is unique due to its Grignard reagent properties, which allow it to participate in a wide range of nucleophilic addition and substitution reactions. This makes it a versatile reagent in organic synthesis, particularly for the formation of carbon-carbon bonds .
Properties
IUPAC Name |
magnesium;3H-1-benzothiophen-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRJPPJHBMTKHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=CS2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
